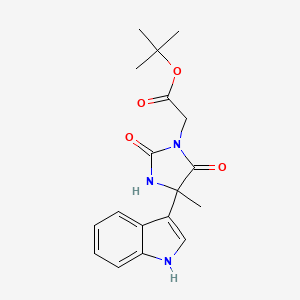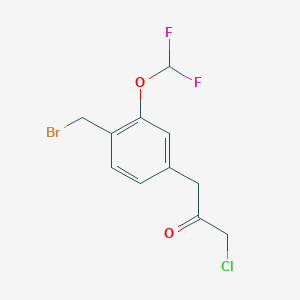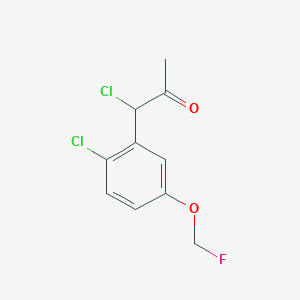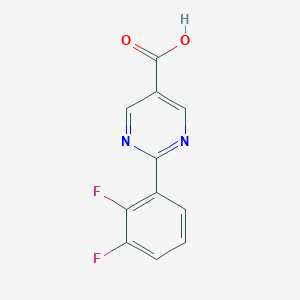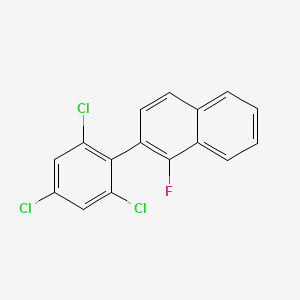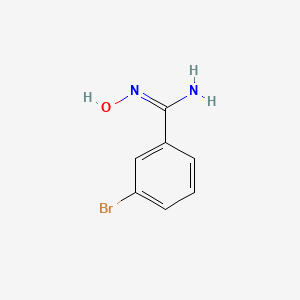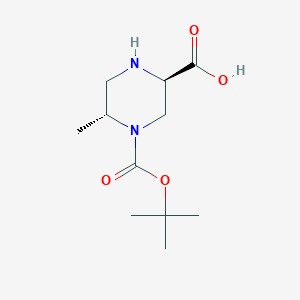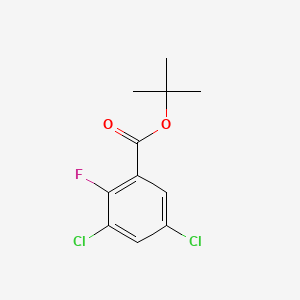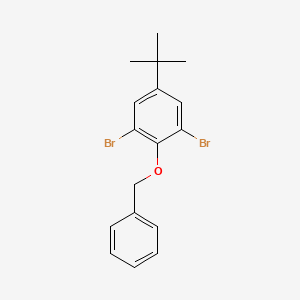
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with benzyloxy, dibromo, and tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 2-(Benzyloxy)-5-(tert-butyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The dibromo groups can be reduced to form the corresponding dibenzyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dibenzyl derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dibromo groups can engage in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzyloxy)-1,3-dichloro-5-(tert-butyl)benzene
- 2-(Benzyloxy)-1,3-difluoro-5-(tert-butyl)benzene
- 2-(Benzyloxy)-1,3-diiodo-5-(tert-butyl)benzene
Uniqueness
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene is unique due to the presence of dibromo groups, which confer distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making this compound versatile for various applications.
Propiedades
Fórmula molecular |
C17H18Br2O |
|---|---|
Peso molecular |
398.1 g/mol |
Nombre IUPAC |
1,3-dibromo-5-tert-butyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C17H18Br2O/c1-17(2,3)13-9-14(18)16(15(19)10-13)20-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
Clave InChI |
DNCCURUNALKFQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


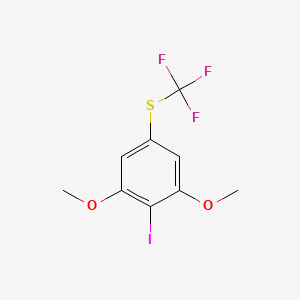
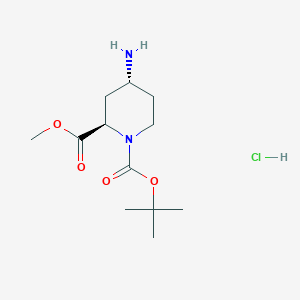

![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
